N-Methylcyclobutanecarboxamide
Overview
Description
N-Methylcyclobutanecarboxamide (MCBA) is an organic compound that has been widely used in scientific research due to its unique properties. It is a cyclic amide that contains a four-membered ring and a methyl group attached to the nitrogen atom. MCBA has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Binding to Fat Mass and Obesity Associated Protein
N-Methylcyclobutanecarboxamide, specifically N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, has been identified as an inhibitor of the fat mass and obesity associated protein (FTO). The interaction of this compound with FTO offers insights into potential therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Role in Anticonvulsant Activity
Studies have examined the anticonvulsant activity of N-methyl derivatives such as N‐methyl‐tetramethylcyclopropyl carboxamide in animal models of human epilepsy, although this specific compound is not exactly N-Methylcyclobutanecarboxamide (N. Isoherranen et al., 2002).
Use in Chemical Synthesis and Characterization
N-Methylcyclobutanecarboxamide derivatives have been synthesized and characterized for research purposes. These studies focus on understanding the chemical properties and potential applications of such compounds in various scientific fields (Gavin McLaughlin et al., 2016).
Intramolecular Cyclobutane Formation
Research has been conducted on the photochemical reaction of N,N-diallyl-2-quinolone-3-carboxamide, leading to asymmetric intramolecular cyclobutane formation. This is relevant to understanding the behavior of cyclobutane derivatives in chemical reactions (Fumitoshi Yagishita et al., 2011).
Mannich Reaction in Heterocycle Synthesis
The Mannich reaction, involving compounds like N-Methylcyclobutanecarboxamide derivatives, has been explored for the synthesis of various N-, S,N-, and Se,N-heterocycles. This research contributes to the development of new compounds with potential therapeutic properties (V. Dotsenko et al., 2019).
Exploration in Medicinal Chemistry
N-Methylcyclobutanecarboxamide and its derivatives have been studied for their potential in medicinal chemistry, particularly focusing on their chemical reactivity and potential as building blocks for biologically active compounds (H. Gaber et al., 2017).
Role in Prostate Cancer Research
Research involving Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid, a derivative of N-Methylcyclobutanecarboxamide, has been conducted to understand its transport mechanism in prostate cancer cells and its potential application in cancer imaging (H. Okudaira et al., 2011).
properties
IUPAC Name |
N-methylcyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLREVKITJLZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601226 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylcyclobutanecarboxamide | |
CAS RN |
1255641-15-6 | |
Record name | N-Methylcyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.